1-Boc-7-Benzyloxy-3-hydroxymethylindole

Antibiofilm Candida albicans Antivirulence

1-Boc-7-Benzyloxy-3-hydroxymethylindole (CAS 914349-16-9; MFCD05864726) is a triply functionalized indole scaffold combining an N-Boc protecting group, a 7-benzyloxy substituent, and a 3-hydroxymethyl handle. This compound serves as a specialized intermediate for synthesizing 7-hydroxyindole-containing bioactive molecules, a motif prevalent in kinase inhibitors, GPCR ligands, and natural product analogs.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 914349-16-9
Cat. No. B1388852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-7-Benzyloxy-3-hydroxymethylindole
CAS914349-16-9
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)CO
InChIInChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-16(13-23)17-10-7-11-18(19(17)22)25-14-15-8-5-4-6-9-15/h4-12,23H,13-14H2,1-3H3
InChIKeyQMFWWQIBMLWJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-7-Benzyloxy-3-hydroxymethylindole (CAS 914349-16-9): A Differentiated 7-Substituted Indole Building Block for Medicinal Chemistry Procurement


1-Boc-7-Benzyloxy-3-hydroxymethylindole (CAS 914349-16-9; MFCD05864726) is a triply functionalized indole scaffold combining an N-Boc protecting group, a 7-benzyloxy substituent, and a 3-hydroxymethyl handle . This compound serves as a specialized intermediate for synthesizing 7-hydroxyindole-containing bioactive molecules, a motif prevalent in kinase inhibitors, GPCR ligands, and natural product analogs . Unlike simpler indole building blocks, the orthogonal protecting group strategy—acid-labile Boc and hydrogenolyzable benzyl ether—enables sequential, selective deprotection critical for multi-step synthetic routes in drug discovery .

Why Generic Indole Building Blocks Cannot Replace 1-Boc-7-Benzyloxy-3-hydroxymethylindole in Regiospecific Syntheses


Indole building blocks with alternative substitution patterns (e.g., 4-benzyloxy, 5-benzyloxy, or 6-benzyloxy regioisomers) are not interchangeable with the 7-substituted variant due to profound differences in both downstream biological target engagement and synthetic reactivity [1]. The 7-benzyloxyindole core is a privileged scaffold for accessing selective β3-adrenergic receptor agonists (e.g., AJ-9677) and antibiofilm agents, whereas the 5-benzyloxy isomer is primarily utilized in distinct medicinal chemistry applications such as serotonin receptor modulation [2]. Furthermore, the presence of both the N-Boc and 7-O-benzyl protecting groups enables orthogonal deprotection sequences—acidic removal of Boc followed by hydrogenolytic debenzylation—that are not feasible with mono-protected or differently protected analogs, making direct substitution by generic indole intermediates a source of synthetic inefficiency and potential project failure .

Quantitative Differentiation Evidence for 1-Boc-7-Benzyloxy-3-hydroxymethylindole Versus Closest Analogs


7-Benzyloxy Substitution Confers Potent Antibiofilm Activity Against Fluconazole-Resistant Candida albicans Compared to 4-Fluoroindole and 5-Iodoindole

The 7-benzyloxyindole scaffold (the deprotected core of 1-Boc-7-Benzyloxy-3-hydroxymethylindole) demonstrates superior biofilm inhibition against fluconazole-resistant C. albicans (MIC ~512 µg/mL) compared to other halogenated indole derivatives. At 0.1 mM, 7-benzyloxyindole reduced biofilm biomass and mean thickness by ≥90% versus untreated controls, and decreased substrate coverage by 82% [1]. In a C. elegans survival model, 7-benzyloxyindole at 0.05 mM enabled >40% survival at 4 days post-infection, compared to >60% for the clinical antifungal fluconazole at the same concentration [1]. Crucially, the benzyloxy group at the 7-position was found to be essential for this antibiofilm activity, as other substitution patterns (e.g., 4-fluoro, 5-iodo) showed different efficacy and toxicity profiles [1].

Antibiofilm Candida albicans Antivirulence

7-Benzyloxyindole is the Essential Precursor for the Selective β3-Adrenergic Agonist AJ-9677 with Enantiocontrolled Synthesis Yielding 99.5% e.e.

The 7-benzyloxyindole scaffold is the requisite starting material for synthesizing AJ-9677, a potent and selective β3-adrenergic receptor agonist [1]. In a process chemistry study, C-3 acylation of 7-benzyloxy-1H-indole with N-Fmoc-D-alanyl chloride provided a key intermediate. Resolution of (±)-3-(2-aminopropyl)-7-benzyloxyindole with O,O′-di-p-toluoyl L-(2R,3R)-tartaric acid yielded the (R)-enantiomer in 99.5% e.e. and 36% overall yield from the racemate [1]. The 7-benzyloxy substitution is structurally mandatory for this target; alternative regioisomers (4-, 5-, or 6-benzyloxyindoles) would produce entirely different pharmacophores incompatible with β3-receptor binding requirements [1].

β3-Adrenergic Agonist Enantioselective Synthesis Process Chemistry

Orthogonal N-Boc/7-O-Benzyl Protection Enables Sequential Deprotection Unavailable in Mono-Protected or 4-/5-Benzyloxy Regioisomers

1-Boc-7-Benzyloxy-3-hydroxymethylindole features an orthogonal protecting group pair: the acid-labile tert-butoxycarbonyl (Boc) group on the indole nitrogen and the hydrogenolyzable benzyl ether at the 7-position . This enables a two-step deprotection sequence—acidic Boc removal (TFA or HCl) to expose the indole NH, followed by catalytic hydrogenolysis (H₂, Pd/C) to liberate the 7-hydroxy group—without cross-reactivity . In contrast, analogs such as 1-Boc-7-methoxy-3-hydroxymethylindole or 1-Boc-7-hydroxy-3-hydroxymethylindole lack this orthogonal flexibility: the methyl ether requires harsh demethylation conditions (BBr₃) incompatible with many functional groups, while the free 7-hydroxy compound is prone to oxidation and limits downstream functionalization options . The 3-hydroxymethyl group provides a versatile handle for further elaboration (oxidation to aldehyde, activation for nucleophilic displacement, or Mitsunobu coupling), completing a trifunctional scaffold with three independently addressable reactive sites .

Orthogonal Protection Solid-Phase Synthesis Medicinal Chemistry

7-Benzyloxyindole Attenuates Staphylococcus aureus Virulence by Inhibiting Staphyloxanthin Production, a Property Not Observed with 5-Benzyloxyindole

Treatment with 7-benzyloxyindole (7BOI) caused S. aureus to lose its characteristic yellow pigmentation by inhibiting staphyloxanthin production, a key virulence factor that protects the pathogen from reactive oxygen species and host immune clearance [1]. This antivirulence effect was achieved without affecting bacterial growth, distinguishing it from conventional antibiotics. In contrast, 5-benzyloxyindole is not associated with this antivirulence phenotype and serves primarily as a synthetic intermediate for distinct targets such as serotonin receptor modulators and CF₃-β-tryptamine derivatives . The regiospecificity of the benzyloxy substituent position (7- vs. 5-) directly determines the biological activity profile, making the two isomers non-interchangeable for antivirulence drug discovery programs [1] .

Antivirulence Staphylococcus aureus Staphyloxanthin Inhibition

Procurement-Relevant Application Scenarios for 1-Boc-7-Benzyloxy-3-hydroxymethylindole Based on Quantitative Differentiation Evidence


Synthesis of 7-Hydroxyindole-Containing β3-Adrenergic Receptor Agonists (e.g., AJ-9677 and Analogs)

For medicinal chemistry programs targeting β3-adrenergic receptors for metabolic or urological indications, 1-Boc-7-Benzyloxy-3-hydroxymethylindole serves as the direct precursor to the 7-benzyloxyindole scaffold essential for AJ-9677 synthesis [1]. The compound's orthogonal protection allows sequential deprotection to install the 7-hydroxy group required for receptor binding. The documented 99.5% e.e. achievable in downstream chiral intermediate synthesis underscores the compound's suitability for enantioselective drug candidate development [1].

Antivirulence Drug Discovery Targeting Staphyloxanthin Biosynthesis in S. aureus

Research groups investigating non-bactericidal antivirulence strategies against multidrug-resistant S. aureus require the 7-benzyloxyindole pharmacophore after deprotection [2]. The N-Boc protected form provides a stable, storable intermediate that can be deprotected to the active 7-benzyloxyindole core, which has been shown to inhibit staphyloxanthin production and render S. aureus vulnerable to host immune clearance without selecting for antibiotic resistance [2].

Development of Antibiofilm Coating Materials for Medical Devices Targeting Candida albicans

The 7-benzyloxyindole motif (accessible after Boc deprotection) has demonstrated ≥90% biofilm biomass reduction against fluconazole-resistant C. albicans at 0.1 mM, with downregulation of key hypha-specific genes (HWP1: 3.3-fold; RBT1: 3.8-fold) [3]. This makes 1-Boc-7-Benzyloxy-3-hydroxymethylindole a strategic procurement choice for teams developing indole-based antibiofilm coatings, where the 7-benzyloxy substitution pattern is essential for activity [3].

Multi-Step Divergent Synthesis of 3,7-Disubstituted Indole Libraries for Kinase and GPCR Screening

The trifunctional scaffold—with N-Boc, 7-O-Bn, and 3-CH₂OH—enables divergent library synthesis through sequential, chemoselective transformations . The 3-hydroxymethyl group can be oxidized to an aldehyde for reductive amination or Wittig chemistry, while the 7-benzyloxy group can be retained or deprotected to a phenol for diverse alkylation/acylation. This orthogonal reactivity profile supports efficient parallel synthesis of screening libraries targeting kinase and GPCR families, where 7-substituted indoles are privileged chemotypes .

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